![molecular formula C12H18N2O7 B170083 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione CAS No. 196596-84-6](/img/structure/B170083.png)

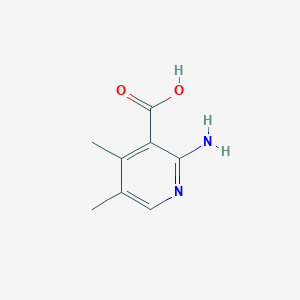

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

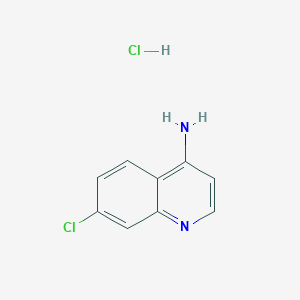

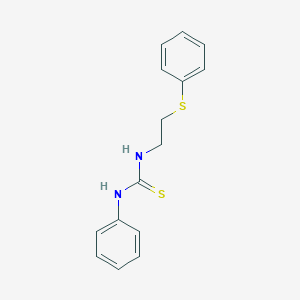

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione, also known as stavudine, is an antiretroviral drug used to treat human immunodeficiency virus (HIV) infections. The drug belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) that inhibit the reverse transcriptase enzyme of HIV, thereby preventing the virus from replicating and spreading in the body.

Wirkmechanismus

Stavudine works by inhibiting the reverse transcriptase enzyme of HIV, which is responsible for converting the viral RNA into DNA. The drug is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further replication of the virus.

Biochemische Und Physiologische Effekte

Stavudine has been shown to have several biochemical and physiological effects on the body. The drug can cause mitochondrial toxicity, which can lead to peripheral neuropathy, pancreatitis, and lactic acidosis. It can also cause bone marrow suppression, resulting in anemia, neutropenia, and thrombocytopenia. Other side effects of the drug include nausea, vomiting, diarrhea, and rash.

Vorteile Und Einschränkungen Für Laborexperimente

Stavudine has several advantages for lab experiments, including its high potency against HIV and its ability to penetrate the blood-brain barrier. However, the drug also has several limitations, including its toxicity and the development of drug resistance in some patients.

Zukünftige Richtungen

Several future directions for 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione research include the development of new formulations of the drug, such as sustained-release formulations, to improve patient adherence and reduce toxicity. Other areas of research include the identification of new targets for antiretroviral therapy and the development of new drugs that can overcome drug resistance. Additionally, research is needed to better understand the long-term effects of 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione on mitochondrial function and to develop strategies to mitigate its toxicity.

Synthesemethoden

Stavudine can be synthesized by the reaction of thymine with 2-deoxy-D-ribose in the presence of a strong acid catalyst. The resulting intermediate is then treated with dimethyl sulfate to form the dimethoxy methyl derivative. The final product is obtained by reacting the dimethoxy methyl derivative with potassium hydroxide in ethanol.

Wissenschaftliche Forschungsanwendungen

Stavudine has been extensively studied for its efficacy in treating HIV infections. Several clinical trials have demonstrated its effectiveness in reducing viral load and increasing CD4 cell counts in HIV-infected individuals. The drug has also been used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART) regimens, which have significantly improved the prognosis and quality of life of HIV-infected patients.

Eigenschaften

CAS-Nummer |

196596-84-6 |

|---|---|

Produktname |

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |

Molekularformel |

C12H18N2O7 |

Molekulargewicht |

302.28 g/mol |

IUPAC-Name |

1-[(2R,3R,4R,5R)-5-(dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O7/c1-19-11(20-2)10-9(17)8(6(5-15)21-10)14-4-3-7(16)13-12(14)18/h3-4,6,8-11,15,17H,5H2,1-2H3,(H,13,16,18)/t6-,8-,9+,10+/m0/s1 |

InChI-Schlüssel |

RTOYHFGCVJLIAL-BEYHFKMWSA-N |

Isomerische SMILES |

COC([C@H]1[C@@H]([C@H]([C@@H](O1)CO)N2C=CC(=O)NC2=O)O)OC |

SMILES |

COC(C1C(C(C(O1)CO)N2C=CC(=O)NC2=O)O)OC |

Kanonische SMILES |

COC(C1C(C(C(O1)CO)N2C=CC(=O)NC2=O)O)OC |

Synonyme |

2,5-ANHYDRO-4-DEOXY-4-(3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)-1-(DIMETHYL ACETAL)-L-MANNOSE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)